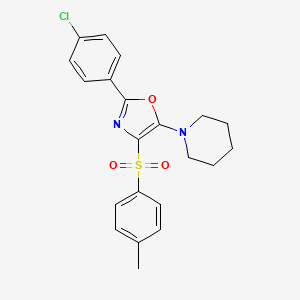

2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S/c1-15-5-11-18(12-6-15)28(25,26)20-21(24-13-3-2-4-14-24)27-19(23-20)16-7-9-17(22)10-8-16/h5-12H,2-4,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRODAYLSIJDGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and piperidinyl groups. The tosylation step is usually performed to enhance the compound’s stability and reactivity.

Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxazole intermediate.

Piperidinyl Group Addition: The piperidinyl group is typically added through a nucleophilic substitution reaction, where piperidine reacts with the chlorophenyl-oxazole intermediate.

Tosylation: The final step involves the tosylation of the oxazole ring, which is achieved by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

Chemical Research: The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

Industrial Applications: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Oxadiazole Derivatives

Ahsan et al. synthesized 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives (e.g., compounds 106 and 107) with notable anticancer activity. These compounds differ from the target oxazole in their core structure (1,3,4-oxadiazole vs. oxazole) but share the 4-chlorophenyl group. In vitro studies revealed growth inhibition percentages (GP) of 98.74% and 95.37% against leukemia (SR) and breast cancer (MCF7) cell lines at 10<sup>-5</sup> M, attributed to enhanced π-π stacking and hydrogen bonding with biological targets .

Imidazole Derivatives

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () exhibited superior docking scores (Glide score: -9.2, Glide energy: -54.3 kcal/mol) against sirtuin family proteins compared to other analogs. This compound inhibited nuclear sirtuins in non-small cell lung cancer (NSCLC) cells, suggesting that the 4-chlorophenyl group contributes to target affinity regardless of the core heterocycle .

Substituent Modifications

Piperidine vs. Piperazine Derivatives

The compound 2-(2-chlorophenyl)-5-(4-methylpiperazin-1-yl)-4-tosyloxazole () is a positional isomer of the target compound, with chlorine at the 2-position of the phenyl ring and a 4-methylpiperazine group replacing piperidine. Methylpiperazine may enhance water solubility, while the 2-chlorophenyl substitution could sterically hinder interactions with flat binding pockets (e.g., kinase active sites). This highlights the critical role of substituent position in bioactivity .

Pyrazole-Based Analogs

Rimonabant (), a pyrazole derivative with a 4-chlorophenyl group and piperidine substituent, is a cannabinoid receptor antagonist. Its structural similarity to the target oxazole underscores the importance of heterocycle choice: pyrazole’s additional nitrogen atom enables distinct hydrogen-bonding interactions, while oxazole’s oxygen atom may alter polarity and metabolic stability .

Mechanistic Insights

- Core Heterocycle : Oxazoles and oxadiazoles exhibit similar planarity, but oxadiazoles’ additional nitrogen may enhance hydrogen bonding. Imidazoles, with two nitrogens, show stronger sirtuin inhibition .

- Substituent Position : 4-Chlorophenyl groups improve binding to hydrophobic pockets (e.g., in kinases), whereas 2-substituted analogs may reduce affinity due to steric effects .

- Sulfonyl Groups : The tosyl moiety in the target compound likely enhances stability and membrane permeability compared to methyl or ethyl esters in other analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.